N-Formyl-L-tyrosyl-L-phenylalanine
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Overview
Description
N-Formyl-L-tyrosyl-L-phenylalanine is a synthetic dipeptide composed of tyrosine and phenylalanine amino acids, with a formyl group attached to the amino terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-tyrosyl-L-phenylalanine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of tyrosine and phenylalanine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected tyrosine and phenylalanine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Formylation: The amino terminus of the dipeptide is formylated using formic acid or a formylating agent like formic anhydride.
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-Formyl-L-tyrosyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formyl-L-tyrosyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of novel materials and bioconjugates.
Mechanism of Action
The mechanism of action of N-Formyl-L-tyrosyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can enhance binding affinity and specificity, while the dipeptide structure allows for selective interactions with biological molecules. The pathways involved may include signal transduction, enzymatic catalysis, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
N-Formylmethionine-leucyl-phenylalanine: A tripeptide with similar chemotactic properties.
N-Formyl-L-phenylalanine: A simpler formylated amino acid with distinct biological activities.
L-Tyrosyl-L-phenylalanine: A non-formylated dipeptide with different chemical and biological properties.
Uniqueness
N-Formyl-L-tyrosyl-L-phenylalanine is unique due to its specific combination of amino acids and the presence of a formyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
62704-84-1 |
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Molecular Formula |
C19H20N2O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H20N2O5/c22-12-20-16(10-14-6-8-15(23)9-7-14)18(24)21-17(19(25)26)11-13-4-2-1-3-5-13/h1-9,12,16-17,23H,10-11H2,(H,20,22)(H,21,24)(H,25,26)/t16-,17-/m0/s1 |
InChI Key |
HVBZMRQASCDTGX-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC=O |
Origin of Product |
United States |
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